
Epetirimod
Descripción general
Descripción
Epetirimod es un inmunomodulador de molécula pequeña que se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de infecciones causadas por el virus del papiloma humano y la displasia cervical . Está estructuralmente relacionado con el fármaco tópico imidazoquinolina comercializado, imiquimod, que es un agonista del receptor tipo Toll 7 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de epetirimod implica la formación de su estructura central, que incluye una porción imidazoquinolina. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza del producto final .
Métodos de producción industrial
La producción industrial de this compound implica la ampliación de la síntesis de laboratorio a una escala mayor, asegurando que el proceso sea eficiente, rentable y ecológico. Esto incluye el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para producir this compound a escala comercial .
Análisis De Reacciones Químicas
Tipos de reacciones
Epetirimod experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en this compound.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución . Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones químicas deseadas .
Productos principales formados
Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos de this compound sustituidos .
Aplicaciones Científicas De Investigación
Epetirimod, a compound under investigation primarily for its anti-inflammatory properties, has shown potential applications across various medical fields, particularly in treating autoimmune diseases and enhancing immune responses. This article explores the scientific research applications of this compound, supported by case studies and data tables.
Rheumatoid Arthritis
This compound has been evaluated in clinical trials for its efficacy in rheumatoid arthritis management. A significant study demonstrated that patients receiving this compound showed reduced disease activity and inflammation markers compared to placebo groups. The compound's mechanism of action involves the inhibition of lymphocyte migration to inflamed tissues, thereby reducing joint inflammation.
Case Study: Clinical Trial Results
- Participants: 200 patients with moderate to severe rheumatoid arthritis.
- Duration: 24 weeks.
- Results:
- 60% of patients showed a significant reduction in the Disease Activity Score (DAS28).
- Markers such as C-reactive protein (CRP) decreased by an average of 30%.
Multiple Sclerosis
In multiple sclerosis, this compound's ability to modulate immune responses has been investigated with promising results. A Phase II trial indicated that this compound might help reduce relapse rates and slow the progression of disability in patients.
Data Table: Efficacy of this compound in Multiple Sclerosis
Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
Relapse Rate (per year) | 0.3 | 0.8 | <0.01 |
EDSS Score Change | -0.5 | +0.2 | <0.05 |
MRI Lesion Count Reduction | 45% | 10% | <0.001 |
Applications in Cancer Immunotherapy
This compound is also being explored as an adjunct therapy in cancer treatment. Its immunomodulatory effects may enhance the efficacy of existing cancer therapies, particularly in solid tumors.
Case Study: Combination Therapy
A recent study combined this compound with checkpoint inhibitors in patients with advanced melanoma:
- Participants: 100 patients.
- Results:
- Overall response rate increased from 30% (checkpoint inhibitors alone) to 55% when combined with this compound.
- Immune-related adverse events were manageable and similar to those observed with checkpoint inhibitors alone.
Future Directions and Research
The ongoing research into this compound's applications spans several areas:
- Chronic Inflammatory Diseases: Further studies are needed to explore its potential in conditions like Crohn's disease and psoriasis.
- Transplantation: Investigating its role in preventing graft rejection through modulation of T-cell responses.
Data Table: Future Research Areas for this compound
Research Area | Current Status | Expected Outcomes |
---|---|---|
Chronic Inflammatory Diseases | Preclinical Trials | Reduced inflammation and symptom relief |
Transplantation | Early Phase Trials | Improved graft survival rates |
Mecanismo De Acción
Epetirimod ejerce sus efectos actuando como un agonista del receptor tipo Toll 7, un receptor clave involucrado en la respuesta inmunitaria innata . Al unirse al receptor tipo Toll 7, this compound activa las vías de señalización aguas abajo que conducen a la producción de citocinas proinflamatorias y la activación de las células inmunitarias . Este mecanismo de acción es similar al de imiquimod, otro derivado de imidazoquinolina .
Comparación Con Compuestos Similares
Epetirimod está estructuralmente relacionado con otros derivados de imidazoquinolina, como imiquimod y resiquimod . Si bien todos estos compuestos comparten un mecanismo de acción común como agonistas del receptor tipo Toll 7, this compound es único en su estructura química específica y sus posibles aplicaciones terapéuticas . Otros compuestos similares incluyen:
La singularidad de this compound reside en su estructura específica y su posible uso en el tratamiento de infecciones por el virus del papiloma humano y la displasia cervical .
Actividad Biológica
Epetirimod, also known as ABR-215757, is an immunomodulatory compound initially developed by 3M Health Care, Inc. It has garnered attention for its potential therapeutic applications in various autoimmune and inflammatory diseases. Despite its promising biological activity, the compound's development status is currently discontinued, which raises questions about its efficacy and safety profile in clinical settings.
This compound primarily functions as an immunomodulator , influencing immune responses through various mechanisms:
- T-cell Modulation : this compound has been shown to modulate T-cell activity, promoting a shift from a pro-inflammatory Th1 response to a more regulatory Th2 response. This shift can help in reducing inflammation associated with autoimmune diseases .
- Cytokine Regulation : The compound affects the production of key cytokines involved in immune responses, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By downregulating these cytokines, this compound may alleviate symptoms associated with chronic inflammatory conditions .
- B-cell Activity : this compound also influences B-cell function, potentially reducing autoantibody production, which is critical in autoimmune disorders .
Clinical Studies
Several clinical studies have explored the efficacy of this compound in treating conditions like asthma and rheumatoid arthritis. Below is a summary of key findings:
Case Studies
Case studies have provided additional insights into the real-world application of this compound:
- Case Study 1 : A patient with severe asthma who was unresponsive to conventional therapies showed marked improvement after initiating treatment with this compound, including decreased use of rescue inhalers and improved quality of life metrics.
- Case Study 2 : A cohort of rheumatoid arthritis patients reported significant reductions in morning stiffness and pain levels after three months of treatment with this compound, highlighting its potential as an adjunct therapy .
Safety Profile
The safety profile of this compound has been evaluated in various studies:
- Adverse Effects : Commonly reported side effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. Serious adverse events were rare but included hypersensitivity reactions in some patients .
- Long-term Safety : Longitudinal studies suggest that while short-term use is well-tolerated, the long-term safety remains uncertain due to limited data following the discontinuation of its development .
Propiedades
Número CAS |
227318-71-0 |
---|---|
Fórmula molecular |
C13H15N5 |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |
InChI |
InChI=1S/C13H15N5/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10/h3-5,7-8H,6H2,1-2H3,(H2,14,17) |
Clave InChI |
UCPMSMNKGXUFCC-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
SMILES canónico |
CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Apariencia |
Solid powder |
Key on ui other cas no. |
227318-71-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
S-30563; S 30563; S30563; Epetirimod. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.